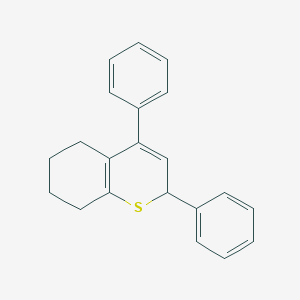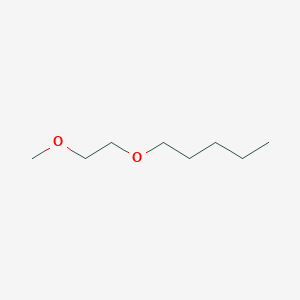![molecular formula C12H26O2 B14705579 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane CAS No. 13548-84-0](/img/structure/B14705579.png)
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is an organic compound with the molecular formula C12H26O2 It is a branched ether, characterized by the presence of two ether linkages and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane typically involves the reaction of 2-methyl-1-butanol with 3-methyl-1-butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkages and branched alkyl chain may influence its binding affinity and specificity. Pathways involved in its action include metabolic processes and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
- 1-(1-Ethoxyethoxy)-3-methylbutane
- Acetaldehyde di(2-methylbutyl) acetal
Uniqueness
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is unique due to its specific branched structure and ether linkages, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
13548-84-0 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2-methyl-1-[1-(3-methylbutoxy)ethoxy]butane |
InChI |
InChI=1S/C12H26O2/c1-6-11(4)9-14-12(5)13-8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
YFTYPUAPXSHDMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COC(C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



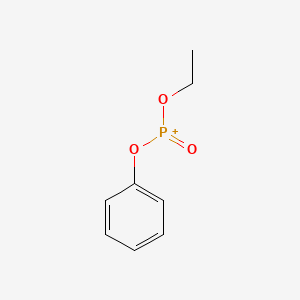

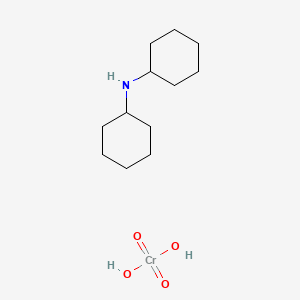


![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
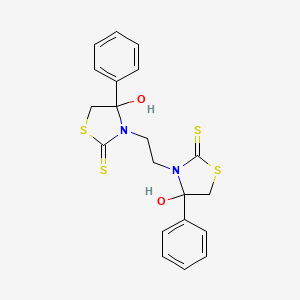

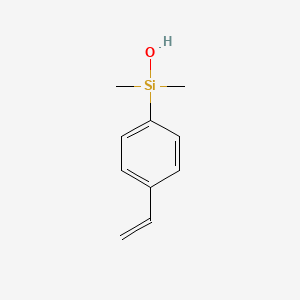
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
